N-(2-Fluoro-4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-4H-cyclohepta[b]furan-3-carboxamide
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Overview
Description
N-(2-Fluoro-4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-4H-cyclohepta[b]furan-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluoro-methoxyphenyl group, a tetrahydro-cyclohepta[b]furan ring, and a carboxamide functional group. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction employs organoboron reagents and palladium catalysts to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluoro-4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-4H-cyclohepta[b]furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2-Fluoro-4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-4H-cyclohepta[b]furan-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as metabotropic glutamate receptor 2 (mGluR2). It acts as a negative allosteric modulator, binding to the receptor and altering its conformation to inhibit its activity . This modulation can affect various signaling pathways in the central nervous system, potentially leading to therapeutic effects in neuropsychiatric disorders.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: Shares a similar furan-carboxamide structure but with different substituents.
2,5-Dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide: Another furan-carboxamide derivative with antiviral activity.
Uniqueness
N-(2-Fluoro-4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-4H-cyclohepta[b]furan-3-carboxamide is unique due to its specific combination of functional groups and its ability to modulate mGluR2. This distinct mechanism of action sets it apart from other similar compounds and highlights its potential for therapeutic applications.
Properties
CAS No. |
225240-81-3 |
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Molecular Formula |
C17H16FNO4 |
Molecular Weight |
317.31 g/mol |
IUPAC Name |
N-(2-fluoro-4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydrocyclohepta[b]furan-3-carboxamide |
InChI |
InChI=1S/C17H16FNO4/c1-22-10-6-7-13(12(18)8-10)19-17(21)11-9-23-15-5-3-2-4-14(20)16(11)15/h6-9H,2-5H2,1H3,(H,19,21) |
InChI Key |
QOBQEJNQDPECSX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=COC3=C2C(=O)CCCC3)F |
Origin of Product |
United States |
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